(1S,2R)-2-(Methylamino)cyclohexanol
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Overview
Description
(1S,2R)-2-(Methylamino)cyclohexanol is a chiral compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is known for its optical activity, with a specific rotation of +19.3° (c=2.0 in ethanol) . It is primarily used in research and development due to its unique chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Methylamino)cyclohexanol typically involves the reduction of the corresponding ketone using chiral catalysts. One common method is the asymmetric reduction of 2-(methylamino)cyclohexanone using a chiral borane reagent . The reaction is carried out under controlled temperature and pressure conditions to ensure high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Methylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Methylamino)cyclohexanone
Reduction: Cyclohexylamine derivatives
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
(1S,2R)-2-(Methylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Methylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 2-(methylamino)-, (1R,2S)-: The enantiomer of the compound with different optical activity.
Cyclohexanol, 2-(amino)-: Lacks the methyl group, resulting in different chemical properties.
Cyclohexanol, 2-(ethylamino)-: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
(1S,2R)-2-(Methylamino)cyclohexanol is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1S,2R)-2-(methylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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